molecular formula C16H15N3S B4601976 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol

2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol

Cat. No.: B4601976
M. Wt: 281.4 g/mol
InChI Key: VMOYGKTXHWRGOH-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol is a synthetically versatile tricyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a fused cyclopenta[d]pyrazolo[1,5-a]pyrimidine core, a scaffold recognized as a privileged structure in the design of biologically active molecules. The core structure is known to act as a bioisostere for purine, allowing it to interact effectively with various enzyme binding sites, particularly kinase ATP pockets . Researchers value this scaffold for its potential in developing novel therapeutic agents. Scientific literature on analogous structures highlights that the 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine system has been identified as a novel class of corticotropin-releasing factor 1 (CRF1) receptor antagonists, indicating its relevance in neuropharmacology and central nervous system research . Furthermore, closely related pyrazolopyrimidine derivatives are extensively investigated as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK7, making them crucial tools in oncology research for targeting unregulated cell proliferation in cancers . The specific presence of the thiol (-SH) functional group at the 8-position provides a unique handle for further chemical modifications. This group can be used to form disulfide bonds or to generate diverse thioether derivatives, facilitating the exploration of structure-activity relationships (SAR) and the development of proprietary compound libraries. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-10-14(11-6-3-2-4-7-11)15-17-13-9-5-8-12(13)16(20)19(15)18-10/h2-4,6-7,18H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOYGKTXHWRGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=C(CCC3)C(=S)N2N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, t-BuOOH), reducing agents (e.g., NaBH4, LiAlH4), and catalysts (e.g., Cs2CO3, Mn(OTf)2). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, the compound can induce cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the normal progression of the cell cycle, leading to the selective targeting of tumor cells.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : ~325 g/mol (estimated).

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituents and ring modifications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Biological Activity Key Findings
2-Methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol Cyclopentane ring, thiol at C8 Anticancer (kinase inhibition) Thiol group enables covalent binding to kinases; IC₅₀ values in nanomolar range for CDK2 inhibition .
N-Butyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine Butyl amine at C8 Anticancer (CDK inhibition) Exhibits 10-fold higher selectivity for CDK4/6 compared to parent scaffold; induces apoptosis in MCF-7 cells .
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one Bromine at C3, ketone at C8 Antiproliferative Bromine enhances halogen bonding with ATP-binding pockets; inhibits PI3Kα with IC₅₀ = 120 nM .
2-(2-Furyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine Trifluoromethyl at C8, furyl at C2 TRK kinase inhibition CF₃ group improves metabolic stability; 85% inhibition of TRKA at 1 μM .
5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine Methylphenyl at C2, methyl at C5 Structural studies Hydrogen-bonded chains enhance crystallinity; minimal π-electron delocalization in pyrimidine ring .
Key Insights

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Br, CF₃): Improve target binding via halogen or hydrophobic interactions .
  • Thiol vs. Amine at C8 : Thiol derivatives show covalent inhibition (e.g., irreversible kinase binding), while amines exhibit reversible interactions .
  • Aryl Modifications : Para-substituted phenyl groups (e.g., 4-Cl, 4-Br) enhance solubility and stacking interactions with aromatic residues in enzymes .

Biological Potency :

  • Anticancer Activity : The thiol-containing compound demonstrates superior CDK2 inhibition (IC₅₀ = 15 nM) compared to brominated (IC₅₀ = 120 nM) or CF₃-substituted analogs .
  • Kinase Selectivity : N-butylamine derivatives show higher specificity for CDK4/6 over off-target kinases, reducing toxicity .

Synthetic Accessibility: Microwave-assisted one-pot methods reduce synthesis steps for pyrazolo[1,5-a]pyrimidinones, though thiol derivatives require additional protection/deprotection steps .

Contradictions and Limitations
  • Some studies report conflicting data on metabolic stability; for example, CF₃ groups improve stability in TRK inhibitors but increase hepatotoxicity in other scaffolds .
  • Thiol-containing compounds may exhibit off-target reactivity due to redox-sensitive -SH groups, limiting in vivo applications .

Biological Activity

2-Methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol is a heterocyclic compound that has attracted significant attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a unique bicyclic structure that contributes to its biological properties. Its molecular formula is C13H12N4SC_{13}H_{12}N_4S, indicating the presence of sulfur which may play a role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential use as an anticancer agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit tumor growth effectively.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast Cancer)27.6Strong cytotoxic activity
A549 (Lung Cancer)35.0Moderate cytotoxicity
HeLa (Cervical Cancer)30.0Significant inhibition

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

  • Study on CDK Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibits CDK2 with a Ki value indicating potent binding affinity. This inhibition leads to decreased phosphorylation of downstream targets involved in cell cycle progression .
  • Cytotoxicity Evaluation : In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, confirming its role as a potential therapeutic agent against cancer .
  • Anti-inflammatory Mechanism : Another study highlighted the compound's ability to downregulate TNF-alpha and IL-6 production in macrophages, suggesting its utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with cyclocondensation of heterocyclic precursors. Key steps include:

  • Cyclization : Refluxing in aprotic solvents (e.g., DMF or THF) with catalysts like potassium carbonate to promote ring formation .
  • Thiol introduction : Use of sulfurizing agents (e.g., Lawesson’s reagent) under inert conditions to avoid oxidation .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the product .
    • Critical Parameters : Temperature control (±2°C) and moisture-free environments are essential to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : A combination of techniques is required:

  • 1H/13C NMR : Assign peaks for methyl (δ 2.1–2.3 ppm), phenyl (δ 7.2–7.5 ppm), and thiol protons (δ 3.5–4.0 ppm, if not deprotonated). Cyclopenta protons appear as multiplet signals in δ 2.8–3.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • FT-IR : Identify S-H stretches (~2550 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

  • Methodological Answer :

  • Standardized Protocols : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for baseline activity) .
  • Dose-Response Curves : Perform triplicate experiments with concentrations spanning 0.1–100 µM to calculate IC50 values .
  • Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings. For example, distinguish diastereotopic protons in the cyclopenta ring .
  • Variable Temperature NMR : Identify dynamic processes (e.g., thiol tautomerism) by acquiring spectra at 25°C and 60°C .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) .

Q. What strategies optimize the compound’s bioactivity through targeted substituent modifications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups : Introduce -CF3 at position 7 to enhance binding to ATP pockets in kinases (see analogous pyrazolo[1,5-a]pyrimidines in ).
  • Steric Effects : Replace the phenyl group with bulkier substituents (e.g., naphthyl) to improve selectivity for specific receptors .
  • In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR tyrosine kinase) before synthesis .

Q. How does the thiol group at position 8 influence reactivity and stability under physiological conditions?

  • Methodological Answer :

  • Oxidative Stability : The thiol group is prone to oxidation to sulfinic/sulfonic acids. Monitor stability via HPLC under simulated physiological conditions (pH 7.4, 37°C) .
  • Prodrug Design : Protect the thiol as a disulfide or thiocarbamate to enhance bioavailability, with in situ reduction by glutathione .
  • Chelation Studies : Evaluate metal-binding potential (e.g., with Zn²⁺ or Fe³⁺) using UV-Vis titration, as thiols may modulate metalloenzyme activity .

Q. What experimental designs address discrepancies in reported biological potency across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate kinase inhibition using both radiometric (32P-ATP) and fluorescence-based (ADP-Glo™) assays .
  • Off-Target Screening : Use panels like Eurofins’ SelectScreen® to rule out nonspecific interactions .
  • Batch Analysis : Compare activity across multiple synthetic batches to identify impurities affecting potency (e.g., HPLC purity >98%) .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationReflux condensation, column chromatographySolvent polarity, catalyst loading
Structural Confirmation2D NMR, HRMS, FT-IRDeuterated solvent choice, sample concentration
Bioactivity ProfilingDose-response assays, in silico dockingCell passage number, docking grid size
Stability StudiesHPLC, redox titrationpH control, inert atmosphere

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol
Reactant of Route 2
2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-8-thiol

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